Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate
Brand Name: Vulcanchem
CAS No.: 83027-40-1
VCID: VC17136629
InChI: InChI=1S/C24H21N7O11S3.H3N/c25-43(36,37)17-6-9-19(22(12-17)30(32)33)27-14-1-3-15(4-2-14)28-21-8-5-16(11-24(21)45(40,41)42)29-20-10-7-18(44(26,38)39)13-23(20)31(34)35;/h1-13,27-29H,(H2,25,36,37)(H2,26,38,39)(H,40,41,42);1H3
SMILES:
Molecular Formula: C24H21N7O11S3.H3N
C24H24N8O11S3
Molecular Weight: 696.7 g/mol

Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate

CAS No.: 83027-40-1

Cat. No.: VC17136629

Molecular Formula: C24H21N7O11S3.H3N
C24H24N8O11S3

Molecular Weight: 696.7 g/mol

* For research use only. Not for human or veterinary use.

Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate - 83027-40-1

Specification

CAS No. 83027-40-1
Molecular Formula C24H21N7O11S3.H3N
C24H24N8O11S3
Molecular Weight 696.7 g/mol
IUPAC Name azanium;5-(2-nitro-4-sulfamoylanilino)-2-[4-(2-nitro-4-sulfamoylanilino)anilino]benzenesulfonate
Standard InChI InChI=1S/C24H21N7O11S3.H3N/c25-43(36,37)17-6-9-19(22(12-17)30(32)33)27-14-1-3-15(4-2-14)28-21-8-5-16(11-24(21)45(40,41)42)29-20-10-7-18(44(26,38)39)13-23(20)31(34)35;/h1-13,27-29H,(H2,25,36,37)(H2,26,38,39)(H,40,41,42);1H3
Standard InChI Key VBRTUZHELCDNSC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])NC3=C(C=C(C=C3)NC4=C(C=C(C=C4)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)[O-].[NH4+]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central benzenesulphonate core substituted with two identical 2-nitro-4-sulphamoylphenylamino groups and an additional phenylamino linker. The ammonium counterion balances the sulphonate group’s charge, enhancing solubility in polar solvents. Key structural attributes include:

PropertyValue
CAS Number83027-40-1
Molecular FormulaC₂₄H₂₄N₈O₁₁S₃
Molecular Weight696.7 g/mol
IUPAC NameAzanium;5-(2-nitro-4-sulfamoylanilino)-2-[4-(2-nitro-4-sulfamoylanilino)anilino]benzenesulfonate

The nitro (-NO₂) groups at the 2-position of each phenyl ring contribute to electron-withdrawing effects, while sulphamoyl (-SO₂NH₂) and amino (-NH₂) groups introduce hydrogen-bonding capabilities.

Spectroscopic and Physicochemical Data

Although experimental data on density, melting point, and solubility are sparse, the compound’s structural analogs provide insights:

  • Solubility: Benzenesulphonate derivatives typically exhibit high water solubility due to ionic interactions, though nitro groups may reduce hydrophilicity .

  • Stability: Nitro groups can render the compound sensitive to heat or shock, necessitating storage in cool, dry environments.

  • Spectroscopy: Infrared (IR) spectra would likely show peaks for -NO₂ (~1520 cm⁻¹), -SO₂ (asymmetric stretch ~1350 cm⁻¹), and -NH₂ (~3300 cm⁻¹) .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step nucleophilic aromatic substitution reactions:

  • Sulphonylation: Introduction of sulphamoyl groups to nitrobenzene derivatives using chlorosulphonic acid and ammonia.

  • Amination: Coupling of sulphamoyl-nitrobenzene intermediates with diaminobenzenesulphonate via Ullmann or Buchwald-Hartwig reactions.

  • Counterion Exchange: Treatment with ammonium hydroxide to yield the ammonium salt.

An alternative pathway involves diazotization and coupling, common in azo dye synthesis, though this may introduce regioselectivity challenges .

Analytical Confirmation

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 696.7 (M+H⁺).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would reveal aromatic protons downfield-shifted due to electron-withdrawing groups, while ¹³C NMR would show carbons adjacent to nitro groups at ~140 ppm .

CompoundApplicationKey Functional Groups
Target CompoundPotential dyeAzo, sulphonate, nitro
Acid Orange 7Textile dyeAzo, sulphonate
Direct Blue 71Paper dyeAzo, sulphamoyl

Similar compounds also serve as intermediates in polymer synthesis, where sulphonate groups enhance ionic conductivity .

Research Gaps and Future Directions

Pharmacological Studies

  • Antimicrobial Screening: Testing against Gram-positive and Gram-negative bacteria, akin to nitrofuran derivatives .

  • Cancer Research: Evaluation of Hsp90 inhibition, a target of geldanamycin derivatives .

Material Science Applications

  • Ion-Exchange Membranes: Leveraging sulphonate groups for proton conductivity in fuel cells.

  • Sensors: Functionalization with nitro groups for explosive detection via fluorescence quenching.

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